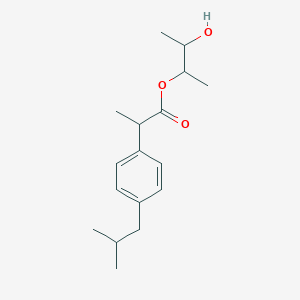

Ibuprofen 2,3-Butylene Glycol Ester

Description

Strategic Rationale for Carboxylic Acid Derivatization in Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

The carboxylic acid group, a key functional moiety in many NSAIDs including ibuprofen (B1674241), is pivotal to their anti-inflammatory action. It is believed to mimic the carboxylic acid of arachidonic acid, thereby interacting with the active site of cyclooxygenase (COX) enzymes. researchgate.net However, this acidic nature is also a primary contributor to the gastrointestinal toxicity associated with long-term NSAID use. nih.govresearchgate.net The free carboxylic acid can cause direct irritation to the gastric mucosa. nih.gov

To address this challenge, researchers have explored the derivatization of the carboxylic acid group. This chemical modification aims to temporarily mask the acidic function, creating a "prodrug." A prodrug is an inactive or less active form of a drug that is converted into the active form within the body through metabolic processes. nih.govnih.gov This strategy can lead to reduced gastric irritation, improved solubility, and altered pharmacokinetic profiles. nih.govmdpi.com

Overview of Esterification as a Chemical Modification Strategy for Biological Agents

Esterification is a widely employed chemical reaction in drug development to create prodrugs. qsaranalytics.com.mx This process involves reacting a carboxylic acid with an alcohol to form an ester. nih.gov In the context of NSAIDs, the carboxylic acid group of the drug is esterified with an alcohol, resulting in a molecule where the acidic proton is replaced by an alkyl or aryl group.

This modification offers several advantages. The resulting ester is typically more lipophilic than the parent carboxylic acid, which can influence its absorption and distribution in thebody. mdpi.com Furthermore, the ester linkage is designed to be cleaved by esterase enzymes present in the body, releasing the active parent drug at the desired site of action. nih.gov This enzymatic hydrolysis regenerates the active carboxylic acid, allowing it to exert its therapeutic effect.

Significance of Glycol Esters, Including Ibuprofen 2,3-Butylene Glycol Ester, in Advanced Chemical Research

Glycols, which are alcohols containing two hydroxyl groups, offer a unique platform for esterification. The presence of two hydroxyl groups allows for the formation of either monoesters or diesters with carboxylic acid-containing drugs like ibuprofen. This versatility enables fine-tuning of the physicochemical properties of the resulting prodrug.

The use of glycol esters, such as the specifically identified This compound , is of significant interest in advanced chemical research. The structure of the glycol linker can influence properties like solubility, hydrolysis rate, and tissue permeability. For instance, polyethylene (B3416737) glycol (PEG) has been extensively used to create ibuprofen esters to enhance water solubility and modify drug release profiles. tandfonline.comresearchgate.net The specific compound, this compound, also known as 3-Hydroxybutan-2-yl 2-(4-isobutylphenyl)propanoate, has been identified and is available through chemical suppliers, indicating its relevance in specialized research and as a reference standard.

Current State of Research on Ibuprofen Ester Analogs

The scientific literature details the synthesis and evaluation of a wide array of ibuprofen ester analogs. Research has explored esters with various alcohols, including simple alkyl alcohols, polyethylene glycols, and other polyols like sorbitol and glycerol (B35011). nih.govresearchgate.netunife.it These studies consistently demonstrate that esterification can successfully reduce the ulcerogenic potential of ibuprofen and modify its release characteristics. researchgate.net

For example, studies on polyethylene glycol (PEG) esters of ibuprofen have shown that these conjugates can improve the aqueous solubility of the otherwise poorly soluble drug. acs.org Furthermore, the hydrolysis of these esters, and thus the release of active ibuprofen, can be modulated by the length of the PEG chain and the pH of the surrounding environment. tandfonline.com While specific research on this compound is not extensively published in peer-reviewed literature, the principles established from the study of other glycol esters provide a strong foundation for understanding its potential properties and applications. A systematic study on the esterification of ibuprofen with propylene (B89431) glycol has identified the formation of both monoesters and a diester, highlighting the complexity and potential of such reactions. sctm.mk

Structure

3D Structure

Properties

Molecular Formula |

C17H26O3 |

|---|---|

Molecular Weight |

278.4 g/mol |

IUPAC Name |

3-hydroxybutan-2-yl 2-[4-(2-methylpropyl)phenyl]propanoate |

InChI |

InChI=1S/C17H26O3/c1-11(2)10-15-6-8-16(9-7-15)12(3)17(19)20-14(5)13(4)18/h6-9,11-14,18H,10H2,1-5H3 |

InChI Key |

ALMMWNOSLRFGGB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC(C)C(C)O |

Origin of Product |

United States |

Advanced Structural Characterization and Spectroscopic Elucidation of Ibuprofen 2,3 Butylene Glycol Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural analysis of Ibuprofen (B1674241) 2,3-Butylene Glycol Ester, providing detailed information about the molecular framework, connectivity, and stereochemistry.

The ¹H NMR spectrum provides a precise map of the proton environments within the molecule. The spectrum is a composite of signals from the parent ibuprofen structure and the newly introduced 2,3-butylene glycol moiety.

The characteristic signals for the ibuprofen portion remain largely intact, although shifts are observed for protons near the ester linkage. Protons of the aromatic ring in the para-disubstituted pattern typically appear as two doublets between 7.10 and 7.22 ppm. nih.govresearchgate.net The aliphatic protons of the isobutyl group (-CH₂- and -CH(CH₃)₂) are found in the upfield region, generally between 0.90 and 2.50 ppm. nih.gov The methine proton (CH) of the propionate (B1217596) group, now adjacent to the ester oxygen, experiences a downfield shift compared to the parent acid.

The 2,3-butylene glycol fragment introduces new, characteristic signals. The presence of a hydroxyl group (-OH) results in a broad singlet whose chemical shift can vary depending on solvent and concentration. The methine proton attached to the ester oxygen (CH-O-C=O) is significantly deshielded, while the methine proton attached to the hydroxyl group (CH-OH) appears at a more intermediate chemical shift. The two methyl groups of the glycol moiety will appear as doublets.

Expected ¹H NMR Data for Ibuprofen 2,3-Butylene Glycol Ester

| Assignment | Expected Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic Protons (Ar-H) | 7.10 - 7.25 | Doublet | Two signals corresponding to the AA'BB' system of the p-substituted ring. |

| Ester Methine (O-CH-CH₃) | 4.8 - 5.2 | Multiplet | Deshielded proton of the glycol moiety attached to the ester oxygen. |

| Ibuprofen Methine (Ar-CH-CH₃) | ~3.7 | Quartet | Proton of the original ibuprofen propionic acid group. |

| Alcohol Methine (CH-OH) | 3.6 - 4.0 | Multiplet | Proton on the carbon bearing the hydroxyl group. |

| Isobutyl Methylene (-CH₂-) | ~2.45 | Doublet | Methylene protons of the isobutyl group. |

| Isobutyl Methine (-CH-) | ~1.85 | Multiplet | Methine proton of the isobutyl group. |

| Alcohol Hydroxyl (-OH) | Variable | Broad Singlet | Position and intensity are dependent on conditions. |

| Ibuprofen Methyl (Ar-CH-CH₃) | ~1.50 | Doublet | Methyl group of the original ibuprofen propionic acid group. |

| Glycol Methyl (ester side) | 1.2 - 1.4 | Doublet | Methyl group adjacent to the ester-linked methine. |

| Glycol Methyl (alcohol side) | 1.1 - 1.3 | Doublet | Methyl group adjacent to the alcohol-linked methine. |

Note: This table is predictive and based on data from ibuprofen and related esters. nih.govasahilab.co.jp

The ¹³C NMR spectrum is crucial for confirming the carbon framework and the successful formation of the ester bond. The most indicative signal is the downfield shift of the carbonyl carbon upon esterification. In ibuprofen, the carboxylic acid carbonyl carbon appears around 181 ppm, whereas in its esters, this signal shifts upfield to approximately 174-175 ppm. nih.gov

The spectrum will show distinct signals for all 17 carbon atoms. The carbons of the 2,3-butylene glycol moiety will appear in the 20-75 ppm range. The carbon attached to the ester oxygen (C-O-C=O) will be more deshielded than the carbon bearing the hydroxyl group (C-OH).

Expected ¹³C NMR Data for this compound

| Assignment | Expected Chemical Shift (ppm) |

|---|---|

| Ester Carbonyl (C=O) | 174 - 175 |

| Aromatic Quaternary Carbons | 140 - 141, 137 - 138 |

| Aromatic Methine Carbons (CH) | 127 - 130 |

| Ester Methine Carbon (O-CH) | 70 - 75 |

| Alcohol Methine Carbon (CH-OH) | 65 - 70 |

| Ibuprofen Methine Carbon (Ar-CH) | ~45 |

| Isobutyl Methylene Carbon (-CH₂-) | ~45 |

| Isobutyl Methine Carbon (-CH-) | ~30 |

| Isobutyl Methyl Carbons (-C(CH₃)₂) | ~22 |

| Glycol Methyl Carbons | 15 - 20 |

Note: This table is predictive and based on data from ibuprofen and related esters. nih.govasahilab.co.jpresearchgate.net

2D NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the precise connectivity of the atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. It would be used to trace the spin systems of the isobutyl group and, crucially, to establish the connectivity within the 2,3-butylene glycol fragment, confirming the relative positions of the methyl, methine, and hydroxyl groups. asahilab.co.jp

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the definitive assignment of each carbon atom that has an attached proton by linking it to its known ¹H signal. unife.it

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. The key correlation for this molecule would be between the protons on the glycol's ester-linked methine (O-CH) and the ester carbonyl carbon (C=O) of the ibuprofen moiety, providing unequivocal proof of the ester linkage. oxinst.com

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule, confirming the success of the esterification reaction. The most significant changes compared to the spectrum of ibuprofen are the disappearance of the broad O-H stretch from the carboxylic acid and the shift in the carbonyl (C=O) absorption band.

Ester Carbonyl (C=O) Stretch: The sharp, intense absorption band for the ester carbonyl group is expected to appear at a higher wavenumber (around 1730-1740 cm⁻¹) compared to the carboxylic acid carbonyl of ibuprofen (which is typically near 1721 cm⁻¹). najah.eduscielo.org.ar This shift is a clear indicator of ester formation.

Alcohol O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹, corresponding to the hydroxyl group of the butylene glycol moiety.

C-O Stretch: Strong bands corresponding to the C-O stretching of the ester and alcohol will be visible in the fingerprint region, typically between 1100-1300 cm⁻¹.

Aromatic and Aliphatic C-H Stretches: Absorptions for aromatic C-H bonds will appear just above 3000 cm⁻¹, while aliphatic C-H stretches for the isobutyl and glycol fragments will be seen just below 3000 cm⁻¹.

Key FT-IR Absorption Bands

| Functional Group | Expected Absorption Range (cm⁻¹) | Appearance |

|---|---|---|

| Alcohol O-H Stretch | 3200 - 3600 | Broad, medium-strong |

| Aromatic C-H Stretch | 3000 - 3100 | Sharp, weak-medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Sharp, medium-strong |

| Ester C=O Stretch | 1730 - 1740 | Sharp, strong |

| Aromatic C=C Bending | 1450 - 1600 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight Confirmation and Fragmentation Pathway Analysis

HRMS provides an extremely accurate measurement of the molecular mass, allowing for the confirmation of the elemental formula (C₁₇H₂₆O₃). The expected exact mass of the neutral molecule is approximately 278.1882 Da.

Electron ionization (EI) or electrospray ionization (ESI) techniques can be used to analyze the compound. The resulting mass spectrum will show the molecular ion peak ([M]⁺ or [M+H]⁺) and a series of fragment ions that help to piece the structure together.

Predicted Fragmentation Pattern:

The primary fragmentation would likely involve the cleavage of the ester bond.

A significant peak corresponding to the protonated ibuprofen molecule (m/z 207.13) or the ibuprofen acylium ion (m/z 161.10) would be expected, resulting from the loss of the butylene glycol fragment. researchgate.net

Loss of the isobutyl group (C₄H₉) from the ibuprofen moiety is another common fragmentation pathway.

Fragmentation of the butylene glycol side chain, such as the loss of water (H₂O) from the molecular ion, is also anticipated.

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of the synthesized this compound and for separating its various isomers.

Given that the starting materials (racemic ibuprofen and 2,3-butanediol) are chiral, the final product is a mixture of four diastereomers. Furthermore, if the synthesis starts with 1,3-butanediol, regioisomers may also be present. synzeal.com

Purity Assessment: Reversed-phase HPLC (RP-HPLC) using a C18 column is a standard method for determining the purity of ibuprofen and its derivatives. sigmaaldrich.com A mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., water with 0.1% phosphoric acid) under a gradient elution program can effectively separate the main compound from starting materials and by-products. Detection is typically performed using a UV detector at a wavelength around 220 nm. sigmaaldrich.com

Isomer Separation: Separating the diastereomers requires chiral chromatography. A chiral stationary phase (CSP), such as a Chiralcel column, would be necessary. nih.gov The development of a specific chiral HPLC method would be critical to isolate and quantify each stereoisomer, which is important as different stereoisomers can have different biological activities.

Ultra-High Performance Liquid Chromatography (UHPLC) and High-Performance Liquid Chromatography (HPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) and High-Performance Liquid Chromatography (HPLC) are powerful analytical techniques essential for the separation, identification, and quantification of pharmaceutical compounds and their impurities. These methods are routinely applied to assess the purity of ibuprofen and its various esters. sigmaaldrich.com The use of columns with smaller particle sizes (typically under 2 µm) in UHPLC allows for faster analysis times and improved resolution compared to traditional HPLC. thermofisher.cn

For the analysis of ibuprofen esters, reversed-phase chromatography is the most common approach. A C18 stationary phase is frequently used, providing effective separation based on the hydrophobicity of the analytes. sigmaaldrich.comchromatographyonline.com The mobile phase typically consists of a mixture of an aqueous buffer (often containing an acid like phosphoric acid to control ionization) and an organic solvent such as acetonitrile or methanol. sigmaaldrich.com Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all compounds, from the more polar to the more nonpolar species. sigmaaldrich.com Detection is commonly performed using a UV detector, with ibuprofen and its derivatives showing absorbance maxima around 220 nm. sigmaaldrich.com

The primary goal of an HPLC/UHPLC assay for this compound would be to separate the main compound from the starting materials (ibuprofen and 2,3-butylene glycol), as well as any side products or degradation impurities. researchgate.net

Table 1: Representative HPLC/UHPLC Conditions for Ibuprofen Ester Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | Ascentis® Express C18 (150 x 4.6 mm, 2.7 µm) or equivalent sigmaaldrich.com |

| Mobile Phase A | 0.1% Phosphoric Acid in Water sigmaaldrich.com |

| Mobile Phase B | 0.1% Phosphoric Acid in Acetonitrile sigmaaldrich.com |

| Gradient | A time-based gradient, for instance, starting with a higher percentage of A and gradually increasing B sigmaaldrich.com |

| Flow Rate | 1.0 - 1.5 mL/min sigmaaldrich.comchromatographyonline.com |

| Column Temperature | 30 °C sigmaaldrich.com |

| Detection Wavelength | 220 nm sigmaaldrich.com |

Chiral Chromatography for Enantiomeric and Diastereomeric Purity Assessment

Ibuprofen possesses a chiral center in its propionic acid moiety, existing as two enantiomers: (S)-(+)-ibuprofen, which is pharmacologically active, and (R)-(-)-ibuprofen, which is significantly less active but undergoes in-vivo conversion to the S-enantiomer. nih.govnih.gov Furthermore, 2,3-butylene glycol also contains chiral centers and can exist as (2R,3R), (2S,3S), and meso isomers. The esterification of racemic ibuprofen with a chiral or meso diol results in the formation of multiple diastereomers. Therefore, chiral chromatography is indispensable for assessing the enantiomeric and diastereomeric purity of this compound.

Chiral High-Performance Liquid Chromatography (HPLC) is the predominant technique for separating stereoisomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer or diastereomer, leading to different retention times. nih.govderpharmachemica.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® and Chiralpak® series), are widely used and have proven effective for the separation of ibuprofen enantiomers and related compounds. derpharmachemica.comresearchgate.net

The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is critical for achieving optimal separation. researchgate.net The separation can be influenced by factors such as the type and concentration of the alcohol modifier and the column temperature. actamedicamarisiensis.ro

Table 2: Chiral Stationary Phases (CSPs) Used for Ibuprofen Enantiomer Separation

| Chiral Stationary Phase | Column Series | Reference |

|---|---|---|

| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel® OD | derpharmachemica.com |

| Cellulose tris(4-methylbenzoate) | Chiralcel® OJ | derpharmachemica.comresearchgate.net |

| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak® AD | derpharmachemica.com |

| Amylose tris(S)-α-methylbenzylcarbamate | Chiralpak® AS | Noted for similar compounds |

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Understanding Thermal Behavior and Solid-State Characteristics

Thermal analysis techniques are crucial for characterizing the solid-state properties of pharmaceutical materials, including their thermal stability, melting behavior, and crystallinity.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. For a crystalline substance, DSC analysis reveals a sharp endothermic peak corresponding to its melting point (Tm). researchgate.net Pure ibuprofen typically exhibits a melting point in the range of 75–78 °C. mdpi.com The presence of impurities or the formation of an amorphous state or a different polymorphic form can lead to a depression or broadening of the melting peak. herts.ac.uknih.gov For this compound, DSC would be used to determine its melting point and enthalpy of fusion, providing insights into its crystallinity and purity. The esterification would be expected to significantly alter the melting point compared to the parent ibuprofen.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to evaluate thermal stability and decomposition profiles. TGA curves for ibuprofen show that it is thermally stable up to around 150-160 °C, after which it begins to decompose through evaporation. researchgate.net TGA of this compound would establish its decomposition temperature, indicating its stability at elevated temperatures. The ester derivative is expected to have a different decomposition profile compared to ibuprofen, likely exhibiting higher thermal stability due to its increased molecular weight and different intermolecular interactions.

Table 3: Thermal Properties of Ibuprofen (Reference Data)

| Thermal Analysis Technique | Parameter | Typical Value | Reference |

|---|---|---|---|

| DSC | Melting Point (Tm) | 75 - 78 °C | mdpi.com |

| TGA | Onset of Decomposition | ~150 - 160 °C | researchgate.net |

X-ray Crystallography for Crystalline Structure Determination (If applicable)

X-ray Crystallography, specifically single-crystal X-ray diffraction (SC-XRD) or X-ray powder diffraction (XRPD), is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If this compound can be prepared in a crystalline form, X-ray crystallography would provide unambiguous proof of its molecular structure, including the connectivity of the atoms and the stereochemistry at the chiral centers.

XRPD is also a valuable tool for characterizing the solid-state form of a pharmaceutical substance. The resulting diffraction pattern is a unique fingerprint for a specific crystalline phase. It can be used to identify different polymorphs (different crystal structures of the same compound), which can have different physicochemical properties. Studies on other ibuprofen ester derivatives and salts have utilized XRPD to confirm their crystalline nature and distinguish them from the parent drug. researchgate.netmdpi.comresearchgate.net

While X-ray crystallography is a powerful and applicable technique, specific crystallographic data for this compound is not widely reported in the public domain, suggesting that either the compound is often handled as a non-crystalline oil or its crystal structure has not been published.

Computational Chemistry and Molecular Modeling Studies of Ibuprofen 2,3 Butylene Glycol Ester

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Conformational Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Ibuprofen (B1674241) 2,3-Butylene Glycol Ester, DFT calculations are crucial for understanding its fundamental chemical properties.

Detailed Research Findings: Studies on the parent ibuprofen molecule using DFT with various functionals, such as B3LYP, have been conducted to determine equilibrium geometries, energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and ionization energies. uojaw.educationresearchgate.net These calculations reveal that the carboxyl group in ibuprofen is a key site for electrophilic attack. researchgate.net

When the 2,3-butylene glycol ester is formed, the electronic landscape of this functional group is significantly altered. DFT calculations for the ester would focus on:

Conformational Analysis: The addition of the flexible butylene glycol chain introduces several new rotatable bonds. DFT is used to calculate the potential energy surface by systematically rotating these bonds to identify the most stable, low-energy conformations of the molecule.

Electronic Properties: The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. Esterification of ibuprofen would be expected to change this gap. The electron-donating nature of the alkyl groups in the ester moiety could raise the HOMO energy, potentially making the molecule more susceptible to oxidation.

Stability: DFT calculations can quantify the stability of the ester bond itself. By modeling the reactants (ibuprofen and 2,3-butanediol) and the product (the ester and water), the reaction energy can be calculated to determine the thermodynamic favorability of the esterification process.

Interactive Table: Predicted Electronic Properties from DFT

| Property | Ibuprofen (Theoretical) uojaw.education | Ibuprofen 2,3-Butylene Glycol Ester (Predicted) |

| HOMO Energy | ~ -0.25 Hartree | Expected to be slightly higher (less negative) due to the electron-donating effect of the ester group. |

| LUMO Energy | ~ -0.01 Hartree | Expected to be slightly altered, potentially leading to a smaller HOMO-LUMO gap compared to the parent acid. |

| Dipole Moment | Varies with conformation | Likely to be higher than ibuprofen due to the introduction of additional polar C-O bonds and the hydroxyl group on the butylene glycol moiety. |

| Chemical Reactivity | Carboxylic acid group is the primary reactive site. | The ester linkage and the free hydroxyl group become new centers for potential chemical interactions and metabolic transformation. |

Molecular Docking Simulations for Exploring Ligand-Target Binding Interactions (e.g., Cyclooxygenase Enzyme Active Sites)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The primary targets for ibuprofen and its derivatives are the cyclooxygenase (COX) enzymes, COX-1 and COX-2. nih.gov

Detailed Research Findings: Crystal structures have revealed that ibuprofen binds within the active site of COX enzymes. nih.gov Docking studies on various ibuprofen derivatives aim to understand how modifications to the parent structure affect this binding. For this compound, docking simulations into the active sites of COX-1 (PDB ID: 1EQG) and COX-2 (PDB ID: 4PH9) would be performed.

Key interactions for ibuprofen in the COX-2 active site involve its carboxylate group forming a salt bridge with Arg-120 and a hydrogen bond with Tyr-355. nih.gov The esterification of this carboxyl group fundamentally changes this interaction. The ester will not be able to form the same crucial salt bridge. However, the carbonyl oxygen of the ester could still act as a hydrogen bond acceptor, and the free hydroxyl group on the butylene glycol moiety could form new hydrogen bonds with other residues in the active site. The bulky ester group would also lead to new van der Waals interactions. Studies on other ibuprofen derivatives have shown that modifying the core structure can lead to enhanced binding energy and selectivity for COX-2 over COX-1. ijpsr.comnih.gov

Interactive Table: Representative Docking Simulation Data for Ibuprofen Derivatives

| Compound/Derivative | Target Protein | Binding Energy (kcal/mol) (Example Values) | Key Interacting Residues (Hypothetical for Ester) |

| Ibuprofen | COX-2 | -5.38 nih.gov | Arg-120, Tyr-355, Val-523 nih.gov |

| This compound | COX-2 | Predicted to be in a similar range | Tyr-355, Ser-530, Leu-352; potential new H-bond via the free hydroxyl group. |

| Novel Ibuprofen Derivative (Example) | COX-2 | -7.52 nih.gov | Interactions suggesting enhanced binding compared to the parent drug. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Ester Derivatives

QSAR models are mathematical relationships that link the chemical structure and related properties of compounds to their biological activity. For a series of ibuprofen ester derivatives, a QSAR model could be developed to predict their anti-inflammatory activity.

Detailed Research Findings: While no specific QSAR model for this compound is publicly available, the principles can be readily described. A QSAR study would involve synthesizing a series of related ibuprofen esters and measuring their biological activity (e.g., IC50 for COX-2 inhibition). Then, various molecular descriptors for each ester would be calculated.

Relevant descriptors would include:

Lipophilicity (logP): The addition of the ester group increases lipophilicity compared to ibuprofen.

Molecular Weight: A direct measure of the size of the molecule.

Polar Surface Area (PSA): An indicator of a molecule's ability to permeate cell membranes.

Electronic Descriptors: Such as the HOMO/LUMO energies and dipole moment derived from DFT calculations.

Topological Descriptors: Indices that describe the branching and shape of the molecule.

A statistical method, such as multiple linear regression, would then be used to build an equation that relates these descriptors to the observed activity. Such a model could guide the design of new esters with potentially improved properties. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations provide a detailed picture of the conformational flexibility of molecules and their interactions with the surrounding environment, such as water or a protein binding pocket, over time.

Detailed Research Findings: MD simulations of ibuprofen esters have been used to understand their interactions with enzymes. For example, simulations have shown how the flexibility of an enzyme's active site flap can differ at various pH levels, allowing bulkier ester substrates like ibuprofen butyl ester to gain access to the catalytic site under specific conditions. nih.gov An MD simulation of this compound in a water box would reveal:

Solvation: How water molecules arrange around the ester, particularly around the polar ester group, the free hydroxyl, and the non-polar phenyl and isobutyl groups.

Conformational Dynamics: The molecule is not static. MD simulations would show how the ester chain flexes and rotates, exploring different conformations in solution. This is crucial for understanding its ability to adopt the correct pose to enter and bind to an enzyme's active site.

Stability of Binding: If simulated within a COX active site, MD can assess the stability of the docked pose over time, providing insights into the residence time of the ligand in the binding pocket.

Prediction of Key Molecular Descriptors (e.g., Electron Density, Hydrophilicity/Lipophilicity Balance)

Molecular descriptors are numerical values that encode information about the structure and properties of a molecule. These are fundamental to computational drug design, including QSAR and ADME (absorption, distribution, metabolism, excretion) predictions.

Detailed Research Findings: For this compound, key descriptors can be calculated using various software packages. The esterification of ibuprofen's carboxylic acid group has a predictable effect on these descriptors. The resulting prodrug is more lipophilic (less hydrophilic) than the parent acid. This change is significant because it can enhance the molecule's ability to cross biological membranes, such as the skin or the gastrointestinal wall. nih.gov

Interactive Table: Comparison of Predicted Molecular Descriptors

| Molecular Descriptor | Ibuprofen nih.gov | This compound (Calculated/Predicted) | Significance of Change |

| Molecular Formula | C13H18O2 | C17H26O3 clearsynth.com | Increase in size and mass. |

| Molecular Weight | 206.28 g/mol | 278.39 g/mol klivon.com | Affects diffusion and transport properties. |

| XLogP3 (Lipophilicity) | 3.97 | ~4.5 - 5.0 (Estimated) | Increased lipophilicity can improve membrane permeability. |

| Polar Surface Area (PSA) | 37.3 Ų | 55.8 Ų (Estimated, includes ester and hydroxyl) | The increase in PSA due to the added oxygen atoms will influence solubility and hydrogen bonding capacity. |

| Rotatable Bond Count | 4 | 8 (Estimated) | Increased conformational flexibility, which can impact binding entropy. |

| Hydrogen Bond Donors | 1 | 1 | The single hydroxyl on the butylene glycol moiety can act as a hydrogen bond donor. |

| Hydrogen Bond Acceptors | 2 | 3 | The two ester oxygens and the hydroxyl oxygen can act as hydrogen bond acceptors. |

Biochemical Transformations and Hydrolytic Kinetics of Ibuprofen Glycol Esters

In Vitro Chemical Hydrolysis Kinetics: pH-Dependent Stability and Degradation Pathways in Aqueous Buffer Systems

The stability of ibuprofen (B1674241) esters is highly dependent on the pH of the surrounding aqueous environment. Generally, ester hydrolysis is subject to both acid and base catalysis. However, for many ibuprofen esters, greater stability is observed in acidic conditions, with the rate of hydrolysis increasing as the pH becomes neutral or alkaline.

Studies on various ibuprofen esters have consistently demonstrated this pH-dependent hydrolysis. For instance, research on an ibuprofen-paracetamol (B12721694) ester showed good stability at a pH of 1.0 and 5.8. researchgate.netuobaghdad.edu.iq However, as the pH increased to 6.4 and 7.4, the rate of hydrolysis into the active components, ibuprofen and paracetamol, accelerated. uobaghdad.edu.iq This suggests that the ester prodrug would remain largely intact in the acidic environment of the stomach but would begin to hydrolyze and release the parent drug in the more neutral pH of the intestines.

The hydrolysis of ibuprofen esters typically follows pseudo-first-order kinetics, where the concentration of the ester decreases over time in a manner proportional to its concentration. researchgate.netuobaghdad.edu.iq

Table 1: Representative pH-Dependent Hydrolysis of an Ibuprofen Ester

| pH | Hydrolysis Rate | Stability |

| 1.0 | Low | High |

| 5.8 | Low | High |

| 6.4 | Moderate | Moderate |

| 7.4 | High | Low |

Note: This table provides a generalized representation based on data for an ibuprofen-paracetamol ester and is intended to illustrate the expected pH-dependent trend for ibuprofen glycol esters.

Enzymatic Hydrolysis by Esterases: Studies in Non-Human Biological Fluids (e.g., Plasma, Liver Homogenates)

In addition to chemical hydrolysis, the breakdown of ibuprofen esters in the body is significantly accelerated by the action of esterases, which are ubiquitous in various tissues and biological fluids. Studies conducted in non-human biological fluids, such as plasma and liver homogenates, have confirmed the role of these enzymes in the bioconversion of ibuprofen prodrugs.

Research on mutual prodrugs of ibuprofen has shown a marked increase in the rate of hydrolysis in the presence of biological media compared to aqueous buffer solutions alone. For example, kinetic studies performed in 80% human plasma and 10% rat liver homogenate demonstrated a five to six-fold increase in the hydrolysis rate of ibuprofen prodrugs. This enzymatic catalysis is crucial for the timely release of the active ibuprofen molecule to exert its therapeutic effects.

While specific studies on Ibuprofen 2,3-Butylene Glycol Ester in plasma or liver homogenates were not identified in the reviewed literature, it is highly probable that it would also be a substrate for these esterases, leading to its cleavage and the release of ibuprofen and 2,3-butylene glycol.

Identification and Quantitative Characterization of Hydrolysis Products (Ibuprofen and Glycol Metabolites)

The hydrolysis of this compound is expected to yield two primary products: ibuprofen and 2,3-butylene glycol. The breaking of the ester bond regenerates the carboxylic acid group of ibuprofen and the hydroxyl group of the glycol.

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are commonly employed for the separation and quantification of both the intact ester prodrug and its hydrolysis products. researchgate.netsigmaaldrich.comscielo.org.ar For instance, a reversed-phase HPLC method with UV detection at 220 nm can be used to monitor the disappearance of the ester and the appearance of ibuprofen over time. researchgate.net The quantification of 2,3-butylene glycol would likely require a different analytical method, such as gas chromatography-mass spectrometry (GC-MS), especially at low concentrations.

While no studies were found that specifically identified and quantified the hydrolysis products of this compound, the fundamental chemical principle of ester hydrolysis dictates the formation of the parent acid and alcohol.

Influence of the Glycol Moiety and Ester Linkage on Hydrolysis Rate and Mechanism

The structure of the glycol moiety and the nature of the ester linkage can significantly influence the rate and mechanism of hydrolysis. Factors such as the steric hindrance around the ester bond and the electronic properties of the glycol can either accelerate or retard the rate of cleavage.

For example, studies on drug-polymer conjugates with different linker lengths have shown that the rate of drug release can be modulated by altering the structure of the linker. nih.gov A longer or more sterically hindered glycol chain might be expected to slow down the rate of enzymatic hydrolysis by impeding the access of the esterase to the scissile bond.

While direct comparative studies for this compound are not available, it can be inferred that the specific stereochemistry and branching of the 2,3-butylene glycol moiety would play a role in its hydrolysis kinetics compared to simpler glycols like ethylene (B1197577) glycol or propylene (B89431) glycol. The presence of methyl groups on the glycol backbone could potentially introduce steric hindrance that may affect the rate of both chemical and enzymatic hydrolysis.

Mechanistic Investigations of Ester Derivatives in Pre Clinical and in Vitro Biological Systems

Molecular Interactions with Biological Targets: Enzyme Inhibition Mechanisms at a Molecular and Cellular Level

Ibuprofen (B1674241), a non-steroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects primarily through the non-selective and reversible inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. pharmgkb.orgnih.gov These enzymes are pivotal in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. pharmgkb.orgnih.gov The S-enantiomer of ibuprofen is the more pharmacologically active form, demonstrating greater potency in inhibiting COX enzymes than the R-enantiomer. pharmgkb.orgnih.gov

As a prodrug, Ibuprofen 2,3-Butylene Glycol Ester is not expected to directly inhibit COX enzymes. Its anti-inflammatory and analgesic activities are contingent upon its conversion to the parent compound, ibuprofen. Therefore, in cell-free systems, the ester form itself would likely exhibit minimal to no direct inhibitory effect on COX-1 and COX-2. The primary molecular interaction of consequence is the enzymatic cleavage of the ester bond to release active ibuprofen.

The binding of ibuprofen to COX-2 involves insertion into the cyclooxygenase active site. nih.gov This interaction is competitive with the natural substrate, arachidonic acid. nih.gov The carboxyl group of ibuprofen forms a critical hydrogen bond with the guanidinium (B1211019) group of a key arginine residue within the active site, a fundamental interaction for its inhibitory activity. The isobutylphenyl group of ibuprofen occupies a hydrophobic channel within the enzyme. nih.gov

Cellular Uptake and Intracellular Processing of Ester Derivatives in Cell Culture Models

Once inside the cell, this compound is subject to hydrolysis by intracellular esterases. These enzymes cleave the ester bond, releasing ibuprofen and 2,3-butylene glycol. The liberated ibuprofen can then exert its pharmacological effect by inhibiting intracellular COX enzymes. The rate and extent of this intracellular conversion are crucial determinants of the prodrug's efficacy. The efficiency of this process can be influenced by the specific cell type and its complement of esterase enzymes.

Pharmacokinetic Aspects in Pre-clinical Models: Esterase-Mediated Conversion and Distribution Profile in Animal Tissues (Excluding Human Data)

Pre-clinical animal models are essential for understanding the in vivo behavior of drug candidates. Studies in animals such as pigs and camels have been utilized to investigate the pharmacokinetics of ibuprofen. frontiersin.orgnih.govcamelsandcamelids.com

Esterase-Mediated Conversion to Parent Drug and Metabolites in Animal Plasma

Following administration in an animal model, this compound would be expected to undergo hydrolysis mediated by plasma esterases. This enzymatic conversion would release ibuprofen into the systemic circulation. The rate of this conversion is a key pharmacokinetic parameter, influencing the onset and duration of action. The resulting ibuprofen is then subject to its known metabolic pathways, primarily oxidation to 2-hydroxyibuprofen (B1664085) and carboxyibuprofen. frontiersin.orgcamelsandcamelids.com

Table 1: Key Pharmacokinetic Parameters of Ibuprofen in a Pig Model

| Parameter | Value | Reference |

| Oral Bioavailability | High | frontiersin.org |

| Primary Metabolites | 2-hydroxyibuprofen, carboxyibuprofen, ibuprofen glucuronide | frontiersin.org |

This table presents data for the parent drug, ibuprofen, in a pig model, which provides a basis for understanding the expected fate of ibuprofen following its release from the ester prodrug.

Distribution and Release from Localized Application Sites in Pre-clinical Models

The physicochemical properties of this compound, particularly its increased lipophilicity compared to ibuprofen, may make it a suitable candidate for topical or localized delivery systems. Studies on other ibuprofen ester derivatives have explored their potential for transdermal delivery. nih.gov When applied locally, the ester would be expected to partition into the skin or other tissues. Subsequent release of ibuprofen would be dependent on the activity of local tissue esterases. This localized conversion could provide sustained high concentrations of the active drug at the site of inflammation while minimizing systemic exposure and potential side effects. The use of pig epidermal membranes in in vitro diffusion studies has been a valuable tool in assessing the transdermal potential of ibuprofen derivatives. nih.gov

Structure-Activity Relationships: Impact of the 2,3-Butylene Glycol Moiety on Molecular Interactions and Bio-conversion

The esterification of ibuprofen with 2,3-butylene glycol is a deliberate structural modification aimed at altering its properties. The 2,3-butylene glycol moiety significantly impacts the molecule's physicochemical characteristics and its biological behavior.

The addition of the 2,3-butylene glycol group increases the lipophilicity of the compound compared to the parent ibuprofen. This change can influence its absorption, distribution, and formulation possibilities. For instance, increased lipophilicity can enhance permeation across biological membranes, a desirable trait for transdermal delivery. nih.gov

The structure of the ester bond itself is a key determinant of the rate of bio-conversion. The steric hindrance around the ester linkage can affect the accessibility of esterase enzymes. The specific stereochemistry of the 2,3-butylene glycol used (as it contains chiral centers) could also potentially influence the rate of enzymatic cleavage, although specific studies on this aspect for the 2,3-butylene glycol ester are lacking. The ultimate goal of this structural modification is to create a prodrug that efficiently delivers the active ibuprofen to its target site. nih.gov

Advanced Non Clinical Pharmaceutical Applications and Formulation Strategies

Design and Characterization of Polymeric Conjugates and Prodrug Systems for Controlled Release (e.g., PEGylation, Oligo(3-hydroxybutyrate) Conjugates)

The design of prodrug systems, where a drug is chemically linked to a carrier molecule, is a key strategy for controlled release. For ibuprofen (B1674241), this often involves esterification with various polymers.

PEGylation: The conjugation of ibuprofen with polyethylene (B3416737) glycol (PEG) is a widely explored method to create prodrugs with altered properties. jddtonline.info These conjugates, often referred to as PEG-Ibu, are synthesized via esterification. jddtonline.inforesearchgate.net The process typically involves reacting ibuprofen with PEG of varying molecular weights in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov The resulting ibuprofen-PEG esters can be designed to have one or two ibuprofen molecules attached to the PEG chain, forming monoesters or diesters. oup.com Characterization of these conjugates is performed using methods like Fourier-transform infrared spectroscopy (FT-IR), which confirms the formation of the ester bond by showing a shift in the carbonyl peak of ibuprofen to a higher frequency, and nuclear magnetic resonance (NMR) to verify the structure. nih.govresearchgate.net PEGylation can protect the drug from rapid degradation by esterases, potentially improving its pharmacokinetic profile. nih.gov Studies have shown that conjugating ibuprofen with PEG can increase its duration of action. jddtonline.info

Oligo(3-hydroxybutyrate) Conjugates: Another innovative approach involves conjugating ibuprofen with oligo(3-hydroxybutyrates) (OHB), which are biodegradable and nontoxic oligomers. nih.gov The synthesis can be achieved through the anionic ring-opening polymerization of (R,S)-beta-butyrolactone, initiated by an alkali metal salt of ibuprofen. nih.gov These Ibuprofen-OHB conjugates have demonstrated high stability in aqueous solutions at a pH range of 6.0 to 8.0. nih.gov In vivo studies have shown that these conjugates can act as sustained-release systems, with the active drug being detectable for a significantly longer period (over 24 hours) compared to the free drug (almost completely eliminated within 6 hours). nih.gov This prolonged release is attributed to the slow enzymatic hydrolysis of the ester bond in a physiological environment. nih.gov

Below is a table summarizing the characteristics of these polymeric conjugate systems.

Table 1: Characteristics of Ibuprofen Polymeric Conjugates| Conjugate System | Synthesis Method | Key Characteristics | Purpose | Citations |

|---|---|---|---|---|

| Ibuprofen-PEG (PEGylation) | Esterification using DCC and DMAP | Increased solubility, potential for prolonged release, protection from esterase hydrolysis. | Controlled/Sustained Release | jddtonline.infonih.govresearchgate.netnih.gov |

| Ibuprofen-Oligo(3-hydroxybutyrate) (OHB) | Anionic ring-opening polymerization | Biocompatible, biodegradable, high stability in aqueous solutions (pH 6-8), provides sustained release. | Parenteral Prodrug/Sustained Release | nih.govnih.gov |

Integration into Novel Delivery Systems (e.g., Hydrogels, Micro/Nanocarriers) for Research Applications

To further control the release and delivery of ibuprofen and its ester prodrugs, they are often integrated into advanced delivery platforms for research purposes.

Hydrogels: Hydrogels are three-dimensional polymer networks that can hold large amounts of water, making them suitable carriers for drug delivery. mdpi.com Ibuprofen can be covalently tethered to a hydrogel matrix through an esterification reaction. polimi.it For instance, an ibuprofen-diol derivative can be incorporated into a carbomer-based hydrogel, with the system crosslinked using methods like microwave irradiation to induce the condensation reaction between the carboxyl and hydroxyl groups. polimi.it Other systems involve loading ibuprofen into hydrogel beads made from materials like polyvinyl alcohol or incorporating ibuprofen-loaded solid lipid nanoparticles (SLNs) into a hydrogel base (e.g., xanthan gum or Carbopol 934) to enhance skin penetration for topical applications. researchgate.netresearchgate.net These hydrogel systems can be designed to release the drug in response to specific stimuli, such as pH. polimi.it

Micro/Nanocarriers: Micro- and nanocarriers offer another avenue for advanced ibuprofen formulations.

Lipid Nanocapsules (LNCs): LNCs are biocompatible carriers with sizes typically around 50 nm. nih.gov They can encapsulate ibuprofen with high efficiency (94-98%) and are suitable for both oral and injectable delivery systems. nih.gov

Solid Lipid Nanoparticles (SLNs): SLNs are another type of lipid-based nanocarrier where ibuprofen is loaded into a solid lipid matrix, such as cetostearyl alcohol. researchgate.net These systems can enhance drug penetration through the skin. researchgate.net

Nanoliposomes: These are submicron bilayer lipid vesicles that can encapsulate ibuprofen. researchgate.net Formulations using nanoliposomes dispersed in a gel have been developed to improve transdermal delivery. researchgate.net

Polymeric Nanoconjugates: Ibuprofen can be formulated into nanoconjugates using polymers like chitosan, often in combination with lipids, to create systems for controlled transdermal delivery. nih.gov

The following table outlines various novel delivery systems for ibuprofen.

Table 2: Novel Delivery Systems for Ibuprofen| Delivery System | Description | Key Features | Application Focus | Citations |

|---|---|---|---|---|

| Hydrogels | 3D polymer networks with covalent or physical drug incorporation. | pH-sensitive release, suitable for topical/local delivery, can provide sustained release. | Controlled Drug Delivery, Topical Formulations | mdpi.compolimi.itresearchgate.net |

| Lipid Nanocapsules (LNCs) | Sub-50 nm lipid-based carriers. | High drug incorporation efficiency, suitable for oral or intravenous routes. | Sustained Release | nih.gov |

| Solid Lipid Nanoparticles (SLNs) | Nanoparticles with a solid lipid core. | Enhances skin penetration. | Topical Anti-inflammatory | researchgate.net |

| Nanoliposomes | Submicron bilayer lipid vesicles. | Encapsulates drug for improved transdermal delivery. | Transdermal Delivery | researchgate.net |

In Vitro Release Kinetics from Advanced Formulations and Delivery Systems

The study of in vitro release kinetics is crucial for evaluating the performance of advanced formulations. These studies are typically conducted using dissolution apparatus under controlled conditions (e.g., specific pH, temperature, and agitation speed) to mimic physiological environments. nih.govpharmaexcipients.com

From Polymeric Conjugates: The release of ibuprofen from polymeric prodrugs occurs via the hydrolysis of the ester bond. researchgate.netresearchgate.net The rate of this hydrolysis is highly dependent on the pH of the surrounding medium and the hydrophilicity of the polymer backbone. researchgate.netnih.gov For example, hydrophilic polymers containing ibuprofen tend to hydrolyze and release the drug more readily in buffer solutions compared to more hydrophobic polymers. researchgate.net Studies on PEG-ibuprofen conjugates showed a pH-dependent release pattern, with good chemical stability in acidic media and extended release over several hours. nih.gov The release from acrylic-type polymeric prodrugs was also found to be strongly influenced by the pH of the hydrolysis solution. researchgate.net

From Delivery Systems:

Hydrogels: Ibuprofen release from hydrogel systems can be modulated by the formulation's properties. In one study, covalent tethering of ibuprofen to a hydrogel matrix via a cleavable ester bond allowed for controlled release under physiological conditions. polimi.it The release from SLN-based hydrogels was shown to be significantly enhanced compared to commercial gel formulations. researchgate.net

Matrix Tablets: In sustained-release matrix tablets, the release mechanism can be complex. Kinetic analysis often reveals that drug release is controlled by a combination of diffusion and polymer erosion. scirp.orgscirp.org The release kinetics can be described by various mathematical models, such as zero-order, first-order, Higuchi, and Korsmeyer-Peppas models, to elucidate the underlying release mechanism. scirp.orgscirp.org For instance, release from some tablet formulations was best described by the Korsmeyer-Peppas model, indicating an anomalous transport mechanism (diffusion and erosion). scirp.org

Nanocarriers: Lipid nanocapsules have been shown to provide in vitro drug release over a 24-hour period in phosphate (B84403) buffer. nih.gov

The table below provides examples of release kinetics data from different ibuprofen formulations.

Table 3: In Vitro Release Kinetics of Ibuprofen from Various Formulations| Formulation Type | Release Conditions | Kinetic Model/Mechanism | Key Findings | Citations |

|---|---|---|---|---|

| Acrylic Polymeric Prodrugs | pH 1 and pH 8 buffer solutions at 37°C | Hydrolysis of ester bond | Release is dependent on polymer hydrophilicity and pH. | researchgate.net |

| Sustained-Release Matrix Tablets | Phosphate buffer (pH 6.8) at 37°C | Zero-order, First-order, Higuchi, Korsmeyer-Peppas | Release mechanism is often a combination of diffusion and erosion. | scirp.orgscirp.org |

| Lipid Nanocapsules (LNCs) | Phosphate buffer | Sustained Release | Drug release occurs over 24 hours. | nih.gov |

| Ibuprofen-Hydrogel | Physiological conditions | Cleavage of ester bond | Enables controlled drug release. | polimi.it |

Chemical Stability of Ibuprofen 2,3-Butylene Glycol Ester in Formulation Matrices and Identification of Degradation Products

The chemical stability of ibuprofen within a formulation is a critical quality attribute. Ibuprofen can degrade through various pathways, including oxidation and esterification with formulation excipients. nih.gov this compound is itself considered an impurity or degradation product that can form in certain formulations. amazonaws.com

The most common stability issue involving ester formation occurs in formulations containing hydroxyl-group-rich excipients, such as polyethylene glycol (PEG), which is frequently used as a liquid fill in soft gelatin capsules (SGCs). oup.com During long-term stability testing of ibuprofen SGCs, unknown impurities have been detected. oup.com Through detailed analysis using techniques like high-resolution mass spectrometry (HRAM LC–MS) and NMR, these degradation products were identified as esters formed by the reaction between ibuprofen's carboxylic acid group and the excipients. researchgate.netoup.com

Identified Degradation Products:

Ibuprofen-PEG Monoester: Formed by the esterification of one molecule of ibuprofen with a PEG chain. oup.com

Ibuprofen-PEG Diester: Formed when two molecules of ibuprofen react with a single PEG chain. oup.com

Ibuprofen-Sorbitol/Sorbitan (B8754009) Esters: Formed by the reaction of ibuprofen with sorbitol and sorbitan, which are used as plasticizers in the gelatin shell of capsules. oup.commdpi.com

This compound: Listed as a known impurity of ibuprofen. amazonaws.com

These esterification reactions represent a significant drug-excipient interaction that must be monitored and controlled. oup.com Stability studies on parenteral ibuprofen solutions have shown that the drug is generally stable in normal saline and 5% dextrose solutions for extended periods, with no significant degradation products observed under specific storage conditions. nih.gov However, the potential for esterification remains a key concern in more complex formulations containing polyol excipients. oup.com

The following table lists known degradation products of ibuprofen resulting from esterification with formulation components.

Table 4: Identified Ibuprofen Ester Degradation Products in Formulations| Degradation Product | Formation Context | Analytical Identification Methods | Citations |

|---|---|---|---|

| Ibuprofen-PEG Monoester | Reaction with PEG in soft gelatin capsule fill. | UHPLC, HRAM LC-MS, NMR, IR | oup.com |

| Ibuprofen-PEG Diester | Reaction with PEG in soft gelatin capsule fill. | UHPLC, HRAM LC-MS, NMR, IR | oup.com |

| Ibuprofen-Sorbitol Monoester | Reaction with sorbitol from capsule shell. | UHPLC, HRAM LC-MS, NMR, IR | oup.commdpi.com |

| Ibuprofen-Sorbitan Monoester | Reaction with sorbitan from capsule shell. | UHPLC, HRAM LC-MS, NMR, IR | oup.com |

| This compound | Listed as a known pharmaceutical impurity. | N/A (Referenced as a standard) | amazonaws.com |

Analytical Method Development for Research and Quality Control of Ibuprofen 2,3 Butylene Glycol Ester

Development of Robust Chromatographic Methods for Quantification in Complex Matrices (e.g., HPLC, LC-MS)

The quantification of Ibuprofen (B1674241) 2,3-Butylene Glycol Ester in complex matrices, such as those encountered in research and development, necessitates the use of powerful separation techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods offer the selectivity and sensitivity required to distinguish the ester from the parent drug, ibuprofen, as well as from potential impurities and degradation products. sigmaaldrich.comscispace.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of ibuprofen and its derivatives. sigmaaldrich.comresearchgate.net For Ibuprofen 2,3-Butylene Glycol Ester, a reversed-phase HPLC method is typically employed. This involves a non-polar stationary phase (e.g., C18) and a polar mobile phase. sigmaaldrich.comnih.gov The separation is based on the differential partitioning of the analytes between the two phases. A gradient elution, where the composition of the mobile phase is changed over time, is often preferred to achieve optimal separation of compounds with varying polarities, including the ester, residual ibuprofen, and any synthesis-related impurities. scispace.com Detection is commonly performed using a UV detector, typically at a wavelength around 220 nm, where ibuprofen and its esters exhibit significant absorbance. sigmaaldrich.comscispace.com

Liquid Chromatography-Mass Spectrometry (LC-MS) provides an additional layer of specificity and sensitivity, making it particularly valuable for the analysis of trace levels of the ester and for unambiguous identification of unknown impurities. dergipark.org.trresearchgate.net The mass spectrometer detects the mass-to-charge ratio of the ionized analytes, providing molecular weight information that is highly specific. researchgate.netchromatographyonline.com For this compound, an electrospray ionization (ESI) source would likely be used, operating in either positive or negative ion mode. researchgate.net

A hypothetical set of chromatographic conditions for the analysis of this compound is presented in the table below. These conditions are based on established methods for ibuprofen and its other esters. sigmaaldrich.comresearchgate.netresearchgate.net

| Parameter | HPLC Method | LC-MS Method |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile (B52724) | Acetonitrile |

| Gradient | 50-90% B in 15 min | 40-95% B in 10 min |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Detection | UV at 220 nm | ESI-MS/MS |

| Injection Volume | 10 µL | 5 µL |

| Column Temperature | 30 °C | 40 °C |

Application of Certified Reference Materials and Secondary Standards in Analytical Research

The use of Certified Reference Materials (CRMs) and secondary standards is fundamental to achieving accurate and traceable analytical results in the research and quality control of this compound. hpc-standards.comsigmaaldrich.com A CRM is a highly characterized and homogeneous material, provided with a certificate that states its property values and associated uncertainties. sigmaaldrich.comsigmaaldrich.com

For this compound, a pharmaceutical secondary standard that is qualified as a Certified Reference Material is available. sigmaaldrich.comsigmaaldrich.com These standards are produced and certified under stringent quality systems, such as ISO 17034 and ISO/IEC 17025. sigmaaldrich.comsigmaaldrich.com The certificate of analysis for such a standard provides comprehensive information regarding its use. sigmaaldrich.com

The primary applications of these reference materials in analytical research include:

Method Calibration: CRMs are used to calibrate analytical instruments and to establish the relationship between the instrument response and the concentration of the analyte.

Method Validation: They are essential for assessing the accuracy of an analytical method. americanpharmaceuticalreview.com

Quality Control: Reference standards are used in routine analysis to ensure the ongoing performance of the analytical method.

Identity Confirmation: The retention time and/or mass spectrum of the sample can be compared to that of the reference standard for positive identification.

The availability of a CRM for this compound facilitates the development and validation of reliable analytical methods and ensures the consistency and comparability of results across different laboratories and studies. hpc-standards.com

Development of Analytical Strategies for Monitoring Ester Formation and Degradation in Non-Clinical Studies

In non-clinical studies, it is crucial to monitor the formation of this compound during synthesis and its potential degradation under various stress conditions (e.g., heat, light, humidity, and different pH values). researchgate.net The analytical strategies for this purpose are typically based on the chromatographic methods developed for quantification.

Monitoring Ester Formation: During the synthesis of this compound from ibuprofen and 2,3-butylene glycol, the progress of the reaction can be monitored by analyzing samples at different time points. The HPLC method would be used to quantify the decrease in the concentration of ibuprofen and the increase in the concentration of the desired ester. This allows for the optimization of reaction conditions to maximize the yield of the final product.

Monitoring Degradation: Forced degradation studies are performed to identify potential degradation products and to understand the degradation pathways of this compound. researchgate.net The ester is subjected to stress conditions, and the resulting samples are analyzed by HPLC or LC-MS. A stability-indicating method is one that can separate the intact ester from its degradation products.

A common degradation pathway for esters is hydrolysis, which would lead to the formation of ibuprofen and 2,3-butylene glycol. researchgate.net Other potential degradation products could arise from oxidation or other reactions depending on the specific conditions. LC-MS is particularly useful in these studies for the structural elucidation of unknown degradation products. nih.gov

The following table outlines a typical analytical strategy for monitoring the stability of this compound.

| Stress Condition | Potential Degradation Products | Analytical Method |

| Acidic/Basic Hydrolysis | Ibuprofen, 2,3-Butylene Glycol | HPLC, LC-MS |

| Oxidative (e.g., H₂O₂) | Oxidized derivatives of the ester or ibuprofen | HPLC, LC-MS/MS |

| Thermal | Various degradation products | HPLC, LC-MS |

| Photolytic | Photodegradation products | HPLC, LC-MS |

By employing these analytical strategies, a comprehensive understanding of the formation and stability of this compound can be achieved, which is essential for its development as a potential new chemical entity. scispace.com

Future Research Directions and Unexplored Avenues for Ibuprofen 2,3 Butylene Glycol Ester

Exploration of Novel Glycol Moiety Derivatizations for Enhanced Chemical Properties or Specific Bio-conversion

The structure of the glycol moiety in an ibuprofen (B1674241) ester is a critical determinant of its physicochemical properties and its susceptibility to enzymatic cleavage. While the parent 2,3-butylene glycol ester is a starting point, further derivatization of the glycol component can unlock a wide array of functionalities. Future research should systematically explore the synthesis and characterization of novel analogs by modifying the glycol backbone.

One promising avenue is the investigation of different stereoisomers of butylene glycol. 2,3-Butylene glycol exists as three stereoisomers: (2R,3R)-(-)-, (2S,3S)-(+)-, and the meso form. The spatial arrangement of the hydroxyl groups can significantly influence the ester's interaction with esterase enzymes, potentially leading to stereoselective hydrolysis and differential release kinetics of ibuprofen. nih.gov

Furthermore, the introduction of other functional groups onto the glycol moiety could impart desirable properties. For instance, attaching hydrophilic groups like polyethylene (B3416737) glycol (PEG) chains of varying lengths could enhance the water solubility of the ester, a strategy that has been successfully employed for other ibuprofen esters to improve their formulation characteristics. acs.orgresearchgate.net Conversely, appending lipophilic moieties could enhance partitioning into lipid membranes for specific delivery applications.

Research in this area would involve the synthesis of a library of these novel glycol-derivatized ibuprofen esters. Subsequent characterization would focus on key chemical properties such as solubility, lipophilicity (LogP), and stability at different pH values, which are crucial for predicting their behavior in biological systems.

| Glycol Moiety Derivatization | Hypothesized Impact on Chemical Properties | Potential Advantage for Bio-conversion |

| (2R,3R)-Butylene Glycol | Altered stereochemistry | Potentially slower or faster enzymatic hydrolysis |

| (2S,3S)-Butylene Glycol | Altered stereochemistry | Potential for enantioselective release of ibuprofen |

| Meso-Butylene Glycol | Achiral glycol moiety | Simplified synthesis and characterization |

| Ethylene (B1197577) Glycol Linker | Increased hydrophilicity | Potentially faster hydrolysis and systemic uptake |

| Polyethylene Glycol (PEG)ylation | Significantly increased hydrophilicity | Modulated solubility and prolonged circulation time |

| Lipophilic Chain Attachment | Increased lipophilicity | Enhanced permeation through biological membranes |

Deeper Mechanistic Studies on Specific Esterase Substrates and Inhibitors Relevant to the Compound

The bioconversion of Ibuprofen 2,3-Butylene Glycol Ester to release the active ibuprofen is contingent on the action of esterase enzymes. A fundamental understanding of which specific esterases are responsible for its hydrolysis is paramount for predicting its in vivo performance. Future research should focus on identifying these key enzymes and understanding the kinetics of their interaction with the ester.

Initial studies could involve in vitro screening of the ester against a panel of purified human esterases, such as carboxylesterases (hCEs) found in the liver, plasma, and small intestine. nih.govnih.gov This would help to pinpoint the primary enzymes involved in its activation. Subsequent kinetic studies would determine parameters like the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), providing a quantitative measure of the enzyme's affinity and efficiency for the substrate.

Moreover, the influence of esterase inhibitors on the hydrolysis of this compound should be investigated. This is crucial as co-administered drugs or even dietary components can inhibit esterase activity, potentially altering the release profile of ibuprofen and affecting its therapeutic efficacy. Such studies would not only provide a deeper mechanistic understanding but also highlight potential drug-drug interactions.

| Research Focus | Experimental Approach | Key Data to be Generated | Significance |

| Identification of Hydrolyzing Esterases | In vitro incubation with a panel of purified human esterases (e.g., hCE1, hCE2) | Rate of ibuprofen release for each esterase | Pinpointing the key enzymes responsible for prodrug activation. |

| Kinetic Analysis | Michaelis-Menten kinetics with identified esterases | Km and Vmax values | Quantifying the affinity and catalytic efficiency of the enzymes. |

| Impact of Esterase Inhibitors | Co-incubation with known esterase inhibitors (e.g., organophosphates) | Changes in hydrolysis rate | Understanding potential drug-drug interactions and variability in patient response. |

| Enantioselective Hydrolysis | Chiral HPLC analysis of ibuprofen released from stereoisomeric esters | Enantiomeric excess (e.e.) of released ibuprofen | Determining if the esterase prefers one stereoisomer of the prodrug. |

Advanced Computational Modeling for Predictive Ester Design and Biotransformation Pathways

In silico approaches offer a powerful toolkit to accelerate the design and evaluation of novel ibuprofen esters and to predict their metabolic fate. Future research should leverage advanced computational modeling techniques to build predictive models for this compound and its derivatives.

Molecular dynamics (MD) simulations can provide atomistic insights into the binding of the ester to the active site of relevant esterases. acs.orgdtu.dk These simulations can help to rationalize the observed substrate specificity and enantioselectivity, and to guide the design of new esters with desired hydrolysis rates. By visualizing the interactions between the ester and the amino acid residues in the enzyme's active site, researchers can identify key structural features that govern the catalytic process. rsc.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the rate of enzymatic hydrolysis based on the chemical structure of the ester. researchgate.netresearchgate.net By training these models on a dataset of ibuprofen esters with experimentally determined hydrolysis rates, it would be possible to predict the bioconversion of novel, untested derivatives. This would enable a more rational and efficient design process, reducing the need for extensive experimental screening.

Furthermore, computational models can be used to predict the broader biotransformation pathways of the ester, including potential alternative metabolic routes beyond simple hydrolysis. This would provide a more complete picture of the compound's fate in the body.

| Computational Technique | Objective | Predicted Outcome | Relevance to Ester Design |

| Molecular Docking | Predict the binding mode of the ester in the esterase active site. | Binding affinity and orientation. | Guide the design of esters with improved enzyme recognition. |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic interaction between the ester and the enzyme. | Stability of the enzyme-substrate complex and conformational changes. | Elucidate the mechanism of hydrolysis and enantioselectivity. acs.orgdtu.dk |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Model the enzymatic reaction at a quantum mechanical level. | Reaction energy barriers and transition state structures. | Provide a detailed understanding of the catalytic mechanism. |

| Quantitative Structure-Activity Relationship (QSAR) | Develop predictive models for hydrolysis rates. | Predicted rate of bioconversion for novel esters. | Enable rapid virtual screening of new ester candidates. researchgate.netresearchgate.net |

Integration of Ester Design into Multi-component Chemical Systems for Synergistic Research Applications

The therapeutic potential of this compound could be further enhanced by integrating it into multi-component chemical systems. Future research should explore the formulation of this ester in combination with other molecules to achieve synergistic effects or to develop advanced drug delivery platforms.

One promising area is the development of co-crystals or co-amorphous systems. nih.govnih.govresearchgate.net By co-crystallizing the ibuprofen ester with a suitable co-former, it may be possible to modify its physicochemical properties, such as melting point, stability, and dissolution rate. mdpi.comscielo.br This could lead to improved formulation characteristics and bioavailability.

Another avenue is the formulation of the ester into advanced drug delivery systems like microemulsions, nanoparticles, or hydrogels. researchgate.netresearchgate.net These systems can protect the ester from premature degradation, control its release profile, and potentially target it to specific sites in the body. For example, incorporating the ester into a thermosensitive hydrogel could allow for localized and sustained release of ibuprofen upon injection.

Furthermore, the concept of a "mutual prodrug" could be applied, where the 2,3-butylene glycol moiety is itself a precursor to a second therapeutic agent. nih.govresearchgate.netijpsjournal.commdpi.comopenmedicinalchemistryjournal.com This would create a single molecule that delivers two different drugs, potentially leading to synergistic therapeutic effects. The selection of the second agent would depend on the target indication, opening up possibilities for combination therapies for a range of conditions.

| Multi-component System | Description | Potential Advantage |

| Co-crystals | Crystalline structures containing the ester and a co-former in a stoichiometric ratio. | Modified physicochemical properties (e.g., solubility, stability). nih.govnih.gov |

| Co-amorphous Systems | Amorphous solid dispersions of the ester and a co-former. | Enhanced dissolution rate and bioavailability. researchgate.net |

| Microemulsions | Thermodynamically stable, isotropic dispersions of oil, water, and surfactant. | Improved solubility and potential for parenteral delivery. researchgate.net |

| Hydrogels | Three-dimensional polymer networks that can absorb large amounts of water. | Controlled and sustained drug release. researchgate.net |

| Mutual Prodrugs | Covalent linkage of the ibuprofen ester to another active pharmaceutical ingredient. | Synergistic therapeutic effects and potential for combination therapy. nih.govijpsjournal.com |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Ibuprofen 2,3-Butylene Glycol Ester in pharmaceutical matrices?

- Methodology : Use high-performance liquid chromatography (HPLC) with UV detection or nuclear magnetic resonance (NMR) spectroscopy. For quantification, calibrate against certified reference materials (e.g., Pharmaceutical Secondary Standards listed in ). Ensure validation per pharmacopeial guidelines (USP XXI dissolution protocols in ). Report retention times, chemical shifts, and purity thresholds .

Q. How can the esterification efficiency of 2,3-butylene glycol with ibuprofen be optimized?

- Methodology : Employ acid-catalyzed esterification under controlled temperature (e.g., 60–80°C) and solvent-free conditions to minimize side reactions. Monitor reaction progress via thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) for carbonyl ester peak detection (~1740 cm⁻¹). Calculate yield using gravimetric analysis .

Q. What are the key stability parameters for storing this compound?

- Methodology : Conduct accelerated stability studies under ICH Q1A guidelines. Store samples in airtight containers at 4°C with desiccants to prevent hydrolysis. Test degradation products using mass spectrometry (MS) and compare to impurity profiles in . Report degradation kinetics (e.g., Arrhenius plots for shelf-life prediction) .

Advanced Research Questions

Q. How do regioisomeric differences in this compound affect pharmacokinetic properties?

- Methodology : Synthesize and isolate regioisomers (e.g., using chiral chromatography in ). Compare in vitro dissolution profiles (USP Apparatus II, pH 7.4 phosphate buffer) and in vivo bioavailability via LC-MS/MS plasma analysis. Use compartmental modeling to correlate isomer-specific absorption rates .

Q. What thermodynamic models explain the esterification equilibrium of 2,3-butylene glycol with ibuprofen?

- Methodology : Apply Cox and Pilcher’s thermochemical data ( ) to calculate Gibbs free energy (ΔG) and equilibrium constants. Validate models using differential scanning calorimetry (DSC) for enthalpy changes. Compare experimental yields to predicted values under varying molar ratios and catalysts .

Q. How can discrepancies in dissolution data for this compound formulations be resolved?

- Methodology : Perform multivariate analysis (e.g., ANOVA) to identify critical factors (e.g., particle size, excipient interactions). Use surface plasmon resonance (SPR) to study ester-excipient binding affinities. Cross-reference with pharmacopeial dissolution criteria ( ) to validate method robustness .

Q. What are the implications of microbial-sourced 2,3-butylene glycol impurities on ester synthesis?

- Methodology : Analyze fermentation-derived glycol ( ) for trace contaminants (e.g., acetoin, diacetyl) via gas chromatography (GC-MS). Assess their impact on ester purity using kinetic studies and NMR structural elucidation. Propose purification protocols (e.g., fractional distillation) for industrial-scale applications .

Q. How can advanced statistical tools address contradictions in ester degradation data?

- Methodology : Apply error propagation analysis and Monte Carlo simulations to assess uncertainty in degradation rate constants. Use principal component analysis (PCA) to cluster degradation pathways (e.g., hydrolysis vs. oxidation) and identify dominant mechanisms .

Methodological Notes